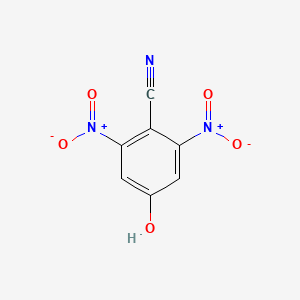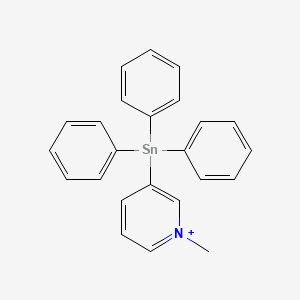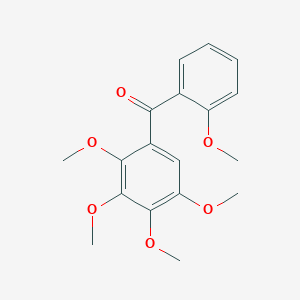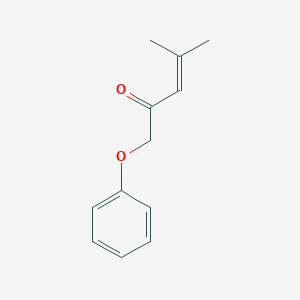![molecular formula C15H13NO2 B14312156 2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde CAS No. 114235-54-0](/img/structure/B14312156.png)
2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde is an organic compound with a complex structure that includes both nitroso and aldehyde functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde typically involves multiple steps. One common method starts with the nitration of styrene or cinnamic acid to produce 2-nitrostyrene or 2-nitrocinnamic acid . These intermediates can then be further processed to introduce the aldehyde group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments would be essential to achieve efficient production.
化学反应分析
Types of Reactions
2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitroso group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Produces amines.
Substitution: Produces various substituted aromatic compounds depending on the substituent introduced.
科学研究应用
2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde involves its interaction with molecular targets such as proteins and enzymes. The nitroso group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The aldehyde group can also participate in various chemical reactions, contributing to the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
2-Nitrobenzaldehyde: Similar structure but lacks the ethyl group.
2-Ethylbenzaldehyde: Similar structure but lacks the nitroso group.
Uniqueness
2-[2-(2-Nitrosophenyl)ethyl]benzaldehyde is unique due to the presence of both nitroso and aldehyde functional groups, which confer distinct chemical reactivity and potential applications. The combination of these groups allows for a wide range of chemical reactions and interactions, making this compound particularly versatile in research and industrial applications.
属性
CAS 编号 |
114235-54-0 |
|---|---|
分子式 |
C15H13NO2 |
分子量 |
239.27 g/mol |
IUPAC 名称 |
2-[2-(2-nitrosophenyl)ethyl]benzaldehyde |
InChI |
InChI=1S/C15H13NO2/c17-11-14-7-2-1-5-12(14)9-10-13-6-3-4-8-15(13)16-18/h1-8,11H,9-10H2 |
InChI 键 |
YUDNIRVWVXSVPX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)CCC2=CC=CC=C2N=O)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,6-DI-Tert-butyl-4-[(propylsulfanyl)methyl]phenol](/img/structure/B14312104.png)
![2,2'-Bis[2-(benzyloxy)ethyl]-4,4'-bipyridine](/img/structure/B14312128.png)
![4-{1-[2-(Dimethylamino)ethoxy]-1-(pyridin-2-yl)ethyl}phenol](/img/structure/B14312129.png)

![4-[Hydroxy(phenyl)methyl]benzene-1,2-dicarbonitrile](/img/structure/B14312140.png)
![2,2,2-Trifluoro-N,N-dimethyl-1-[(trimethylsilyl)oxy]ethan-1-amine](/img/structure/B14312143.png)




![9-[2-(Methylsulfanyl)ethyl]-9H-fluorene](/img/structure/B14312161.png)

